molecular formula C25H33N3O5S B11126802 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone

Cat. No.: B11126802
M. Wt: 487.6 g/mol
InChI Key: AUXDSEVIDSJBCO-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[540]undec-7-ene) to facilitate the cyclization process

Chemical Reactions Analysis

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its piperazine moiety makes it a candidate for studying interactions with biological targets.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential, including as ligands for receptors or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

These compounds share the piperazine core structure but differ in their substituents, leading to unique properties and applications. The uniqueness of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ETHAN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N3O5S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone

InChI

InChI=1S/C25H33N3O5S/c1-19-5-4-6-23(21(19)3)26-9-11-27(12-10-26)25(29)18-33-24-8-7-22(17-20(24)2)34(30,31)28-13-15-32-16-14-28/h4-8,17H,9-16,18H2,1-3H3

InChI Key

AUXDSEVIDSJBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C)C

Origin of Product

United States

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